2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-8-methoxyquinoline
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Overview
Description
The compound “2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-8-methoxyquinoline” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a vinyl group (ethenyl), which consists of two carbon atoms double bonded together. The presence of ethoxy and methoxy groups indicates ethers in the structure .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The vinyl group could potentially undergo addition reactions. The ether groups (ethoxy and methoxy) are generally quite stable but could be cleaved under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ether groups could impact its solubility in different solvents. The aromatic ring could contribute to its UV/Vis absorption spectrum .Properties
IUPAC Name |
2-[(E)-2-(4-ethoxy-3-methoxyphenyl)ethenyl]-8-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-4-25-18-13-9-15(14-20(18)24-3)8-11-17-12-10-16-6-5-7-19(23-2)21(16)22-17/h5-14H,4H2,1-3H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRLBQMXMMCBPK-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC2=NC3=C(C=CC=C3OC)C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C2=NC3=C(C=CC=C3OC)C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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